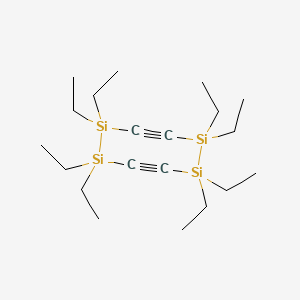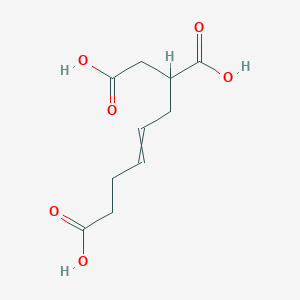
Hept-4-ene-1,2,7-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-4-ene-1,2,7-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) and a double bond in its heptane backbone. This compound is part of the tricarboxylic acid family, which includes well-known compounds like citric acid. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hept-4-ene-1,2,7-tricarboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then functionalized to introduce the carboxyl groups. For example, combining 1,3-butadiene with maleic anhydride under reflux conditions can yield a cyclohexene derivative, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like xylene and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Hept-4-ene-1,2,7-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form diols.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Hept-4-ene-1,2,7-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds
Wirkmechanismus
The mechanism of action of Hept-4-ene-1,2,7-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes. The presence of multiple carboxyl groups allows it to form strong hydrogen bonds and ionic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Comparison: Hept-4-ene-1,2,7-tricarboxylic acid is unique due to its heptane backbone and the position of its carboxyl groups. Unlike citric acid and isocitric acid, which have a propane backbone, this compound has a longer carbon chain and a double bond, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
138844-86-7 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
hept-4-ene-1,2,7-tricarboxylic acid |
InChI |
InChI=1S/C10H14O6/c11-8(12)5-3-1-2-4-7(10(15)16)6-9(13)14/h1-2,7H,3-6H2,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
LNPHSNYHCWQVEP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C=CCC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



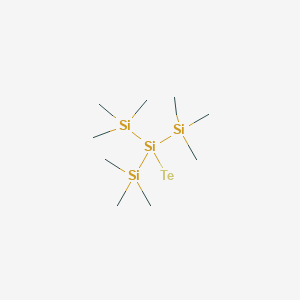


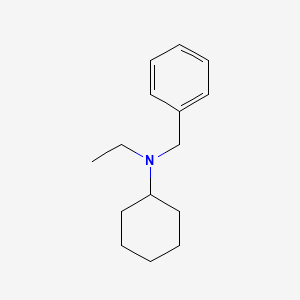
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)



![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

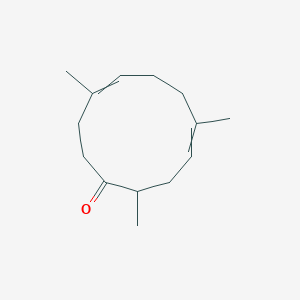
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
